Dipsacoside B

Vue d'ensemble

Description

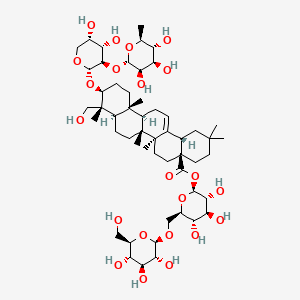

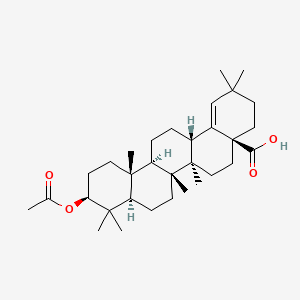

Le Dipsacoside B est un glycoside triterpénique principalement isolé de la plante Dipsacus azureus Schrenk . Il s'agit d'une saponine bio-active majeure connue pour ses diverses activités biologiques. Le composé se compose d'une structure tétraoside d'hétérogénine, la partie O-glycosidique comprenant le O-α-L-rhamnopyranosyl-(1 → 2)-α-L-arabopyranose et la partie O-acyl constituée de gentiobiose .

Applications De Recherche Scientifique

Dipsacoside B has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Dipsacoside B, a major bioactive saponin , primarily targets the mitochondrial E3 ubiquitin ligase 1 (Mul1) . Mul1 plays a crucial role in brain injury in ischemic stroke due to disturbance of mitochondrial dynamics .

Mode of Action

This compound interacts with its target, Mul1, by inhibiting its upregulation . This interaction results in the improvement of mitochondrial function .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial dynamics pathway . The compound’s action results in decreases in Mul1 and Dynamin-related protein 1 (Drp1) levels along with increases in mitofusin 2 (Mfn2) level and ATP production .

Result of Action

The action of this compound results in significant molecular and cellular effects. It has been observed to protect the rat brain against ischemic injury . This protective effect is achieved through the inhibition of Mul1, leading to the improvement of mitochondrial function . In addition, this compound has been found to suppress the proliferation and migration of vascular smooth muscle cells .

Analyse Biochimique

Biochemical Properties

Dipsacoside B plays a crucial role in biochemical reactions, particularly in hepatoprotection and neuroprotection. It interacts with several enzymes and proteins, including mitochondrial E3 ubiquitin ligase 1 (Mul1), dynamin-related protein 1 (Drp1), and mitofusin 2 (Mfn2). These interactions help modulate mitochondrial dynamics, reduce oxidative stress, and enhance cellular survival . Additionally, this compound has been shown to inhibit acetaminophen-induced apoptosis in HepG2 cells by promoting autophagy and reducing reactive oxygen species production .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In hepatocytes, it enhances autophagy and inhibits apoptosis, thereby protecting against acetaminophen-induced liver injury . In neuronal cells, this compound improves mitochondrial function and reduces cell death in ischemic stroke models . It also influences cell signaling pathways, such as the Akt/mTOR pathway, which plays a role in autophagy and apoptosis regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits mitochondrial E3 ubiquitin ligase 1 (Mul1), leading to improved mitochondrial function and reduced oxidative stress . This compound also upregulates the expression of phosphatase and tension homolog (PTEN), which inhibits the migration and proliferation of vascular smooth muscle cells . Furthermore, it promotes autophagy by activating the Akt/mTOR pathway and inhibiting apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to be stable and effective in promoting autophagy and inhibiting apoptosis in both in vitro and in vivo models . Long-term studies have demonstrated its ability to maintain mitochondrial function and reduce oxidative stress, contributing to its protective effects against cellular injury .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a mouse model of acetaminophen-induced liver injury, a dosage of 50 mg/kg was found to be effective in reducing liver damage and promoting autophagy . Higher doses may lead to adverse effects, such as increased oxidative stress and cellular toxicity. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to autophagy and mitochondrial function. It interacts with enzymes such as mitochondrial E3 ubiquitin ligase 1 (Mul1) and proteins like dynamin-related protein 1 (Drp1) and mitofusin 2 (Mfn2), which play crucial roles in maintaining mitochondrial dynamics and reducing oxidative stress . These interactions help regulate metabolic flux and maintain cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This targeted distribution is essential for its therapeutic effects, as it ensures that this compound reaches the sites where it can exert its protective actions.

Subcellular Localization

This compound is localized in several subcellular compartments, including mitochondria and lysosomes. Its activity and function are influenced by its localization, as it interacts with mitochondrial proteins to enhance mitochondrial function and reduce oxidative stress . Additionally, this compound promotes autophagy by targeting lysosomes and facilitating the removal of damaged cellular components .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Dipsacoside B implique l'extraction à partir de sources naturelles telles que les boutons floraux de Lonicera confusa DC . Le processus comprend généralement :

Extraction : Le matériel végétal est soumis à une extraction par solvant en utilisant des solvants tels que le méthanol ou l'éthanol.

Purification : L'extrait est ensuite purifié à l'aide de techniques chromatographiques telles que la chromatographie liquide haute performance (HPLC) pour isoler le this compound.

Méthodes de production industrielle : La production industrielle du this compound suit des méthodes d'extraction et de purification similaires, mais à plus grande échelle. L'utilisation de techniques chromatographiques avancées garantit une pureté et un rendement élevés du composé .

Analyse Des Réactions Chimiques

Types de réactions : Le Dipsacoside B subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents tels que le borohydrure de sodium.

Substitution : Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs nucléophiles.

Réactifs et conditions communs :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Réactifs nucléophiles tels que le méthylate de sodium.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Industrie : Utilisé dans le développement de produits pharmaceutiques et nutraceutiques en raison de ses propriétés bioactives.

5. Mécanisme d'action

Le this compound exerce ses effets par le biais de diverses cibles et voies moléculaires :

Inhibition de Neu1 : Le this compound atténue l'hépatotoxicité causée par l'acétaminophène en inhibant Neu1 et en impliquant la voie Akt/mTOR.

Régulation positive de PTEN : Le composé inhibe la migration et la prolifération des cellules musculaires lisses vasculaires en régulant positivement l'expression de PTEN.

Fonction mitochondriale : Protège contre les lésions cérébrales dans l'accident vasculaire cérébral ischémique en inhibant l'ubiquitine ligase E3 mitochondriale 1, améliorant ainsi la fonction mitochondriale.

Comparaison Avec Des Composés Similaires

Le Dipsacoside B est comparé à d'autres glycosides triterpéniques tels que :

- Macranthoidin B

- Macranthoidin A

- Macranthoside B

Unicité : Le this compound est unique en raison de ses parties glycosidiques et acyles spécifiques, qui contribuent à ses activités biologiques distinctes. Alors que d'autres composés similaires comme la Macranthoidin B et la Macranthoidin A présentent également une bioactivité, la structure spécifique du this compound permet des interactions uniques avec les cibles moléculaires .

Composés similaires :

- Macranthoidin B

- Macranthoidin A

- Macranthoside B

Ces composés partagent des similitudes structurelles mais diffèrent par leurs liaisons glycosidiques spécifiques et leurs activités biologiques .

Propriétés

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H86O22/c1-23-32(57)36(61)40(65)44(70-23)74-42-33(58)26(56)20-68-46(42)73-31-11-12-49(4)29(50(31,5)22-55)10-13-52(7)30(49)9-8-24-25-18-48(2,3)14-16-53(25,17-15-51(24,52)6)47(67)75-45-41(66)38(63)35(60)28(72-45)21-69-43-39(64)37(62)34(59)27(19-54)71-43/h8,23,25-46,54-66H,9-22H2,1-7H3/t23-,25-,26-,27+,28+,29+,30+,31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPLPBCJRRNZHM-ICUGHKHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H86O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1075.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33289-85-9 | |

| Record name | Dipsacoside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033289859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIPSACOSIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5H3T7090C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid](/img/structure/B1259614.png)

![[(4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B1259621.png)

![[(3aS,4S,6E,10E,12S,14E,15aS)-4-acetyloxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate](/img/structure/B1259628.png)

![(2S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1259630.png)